2-(4-chloropyrimidin-5-yl)oxy-N-ethyl-5-fluoro-N-isopropyl-benzamide
CAS No.:
Cat. No.: VC15889489
Molecular Formula: C16H17ClFN3O2
Molecular Weight: 337.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H17ClFN3O2 |
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Molecular Weight | 337.77 g/mol |
IUPAC Name | 2-(4-chloropyrimidin-5-yl)oxy-N-ethyl-5-fluoro-N-propan-2-ylbenzamide |
Standard InChI | InChI=1S/C16H17ClFN3O2/c1-4-21(10(2)3)16(22)12-7-11(18)5-6-13(12)23-14-8-19-9-20-15(14)17/h5-10H,4H2,1-3H3 |
Standard InChI Key | DDNXKTJTQXVOLM-UHFFFAOYSA-N |
Canonical SMILES | CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates a pyrimidine ring and a benzamide backbone. The pyrimidine moiety at position 5 contains a chlorine substituent, while the benzamide group is substituted with fluorine at position 5 and branched alkyl chains (ethyl and isopropyl) on the amide nitrogen . The SMILES notation and InChIKey provide precise representations of its connectivity and stereoelectronic features .
Table 1: Key Identifiers and Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 2169923-04-8 | |
Molecular Formula | ||
Molecular Weight | 337.78 g/mol | |
XLogP3 | 3.4 | |
Topological Polar SA | 55.3 Ų | |
Hydrogen Bond Acceptors | 5 |
Spectroscopic and Computational Data
PubChem’s computed properties reveal a lipophilicity (XLogP3 = 3.4) conducive to membrane permeability, while the polar surface area (55.3 Ų) suggests moderate solubility in aqueous media . The absence of hydrogen bond donors and presence of five acceptors further inform its pharmacokinetic profile . Mass spectrometry confirms an exact mass of 337.0993326 Da, aligning with theoretical calculations .
Synthesis and Industrial Applications
Synthetic Pathways
Though detailed synthetic protocols are proprietary, the compound’s structure implies a multi-step route involving:
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Pyrimidine Chlorination: Introduction of chlorine at position 4 of 5-hydroxypyrimidine.
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Etherification: Coupling the chloropyrimidine with a fluorinated benzamide precursor via nucleophilic aromatic substitution.
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N-Alkylation: Sequential alkylation with ethyl and isopropyl groups to achieve the tertiary amide.
Research Applications
Primarily employed as a synthetic intermediate, this compound’s halogenated and fluorinated motifs make it valuable for:
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Kinase Inhibitor Development: Pyrimidine derivatives are prevalent in ATP-competitive kinase inhibitors (e.g., EGFR, VEGFR).
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Prodrug Functionalization: The amide group could serve as a prodrug linker for controlled drug release.
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Structure-Activity Relationship (SAR) Studies: Modular substitutions on the pyrimidine and benzamide rings enable systematic SAR exploration.
Pharmacological and Toxicological Profile
Biological Activity
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Anticancer Activity: Inhibition of tyrosine kinases involved in tumor proliferation.
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Antimicrobial Effects: Disruption of bacterial DNA gyrase or topoisomerase IV.
Future Directions and Research Opportunities
Synthetic Optimization
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral variants for stereochemical studies.
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Green Chemistry Approaches: Solvent-free or microwave-assisted reactions to improve yield and sustainability.
Biological Screening
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High-Throughput Assays: Testing against kinase panels or microbial strains to identify lead candidates.
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ADMET Profiling: Assessing absorption, distribution, and toxicity to guide lead optimization.
Patent Landscape
The WIPO PATENTSCOPE database lists patents associated with its InChIKey (), indicating proprietary interest in its applications .
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